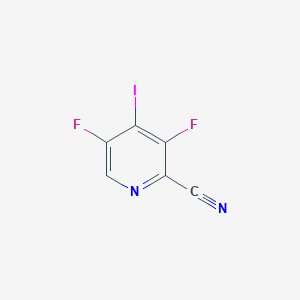

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile

Overview

Description

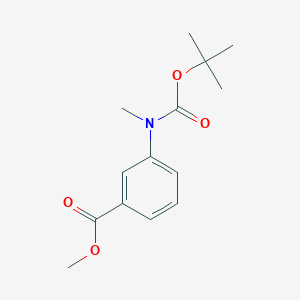

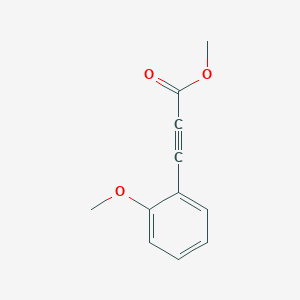

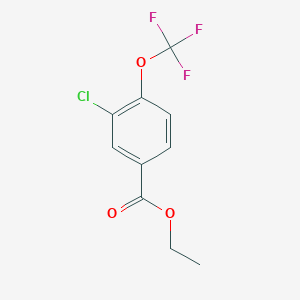

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is a chemical compound with the molecular formula C6HF2IN2 . It is a white solid and has a molecular weight of 265.99 g/mol .

Molecular Structure Analysis

The linear formula for 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is C6HF2IN2 . Unfortunately, the specific structural details or a detailed molecular structure diagram is not provided in the search results.Physical And Chemical Properties Analysis

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is a white solid . It has a molecular weight of 265.99 g/mol .Scientific Research Applications

Pharmaceutical Research

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile: is a valuable intermediate in pharmaceutical research. Its high reactivity due to the presence of both electron-withdrawing fluorine atoms and an iodine atom makes it a versatile building block for the synthesis of various pharmacologically active molecules. For instance, it can be used to develop novel antiviral drugs by incorporating it into compounds that target viral replication mechanisms .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of functional groups that can alter the physical properties of materials, such as thermal stability and electronic conductivity .

Organic Synthesis

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile: is used in organic synthesis to construct complex molecules. Its cyano group can act as a handle for further chemical transformations, enabling the creation of heterocyclic compounds that are prevalent in many natural products and medicinal agents .

Agrochemical Development

The compound’s structural motif is found in many agrochemicals. Researchers can modify it to produce new herbicides and pesticides with improved efficacy and reduced environmental impact. The fluorine atoms, in particular, can enhance the biological activity of these agrochemicals .

Fluorescent Probes

Due to its electron-deficient nature, 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile can be used to create fluorescent probes for bioimaging. These probes can help in visualizing cellular processes and are essential tools in biological research and diagnostics .

Catalysis

This compound can also be employed in catalysis. It can be used to synthesize ligands for transition metal catalysts that are used in a variety of chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .

properties

IUPAC Name |

3,5-difluoro-4-iodopyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF2IN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZQHKYVQVHNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C#N)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

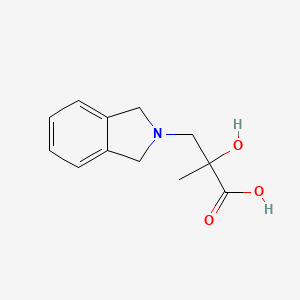

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)